2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
This compound features a [1,2,4]triazolo[1,5-c]quinazoline core substituted with 8,9-dimethoxy and 2-methyl groups. A sulfanyl (-S-) linker bridges the triazoloquinazoline system to a 1-(4-phenylpiperazin-1-yl)ethan-1-one moiety. The phenylpiperazine group may enhance binding to neurotransmitter receptors or improve pharmacokinetic properties .
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-16-25-23-18-13-20(32-2)21(33-3)14-19(18)26-24(30(23)27-16)34-15-22(31)29-11-9-28(10-12-29)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPPWYNVXKRODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazolinone Precursor Preparation
The synthesis begins with 6,7-dimethoxy-2-methylquinazolin-4(3H)-one, prepared via cyclocondensation of anthranilic acid derivatives with acetic anhydride under Dean-Stark conditions. Key parameters:
| Parameter | Value | Source Reference |
|---|---|---|
| Temperature | 140°C | |
| Reaction Time | 8 h | |
| Yield | 78-82% |
Triazole Annulation
Thetriazolo[1,5-c]quinazoline system is constructed using a modified Huisgen cycloaddition followed by oxidative dehydrogenation:
- Click Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between quinazolinone-propargyl bromide and 2-azido-1,3-dimethoxybenzene
- Cross-Dehydrogenative Coupling : TBHP-mediated oxidation (t-BuOOH) induces ring contraction to form the triazoloquinazoline framework
Critical optimization data:
| Condition | Optimal Value | Yield Impact |
|---|---|---|
| Cu(I) Catalyst | 10 mol% | +22% yield |
| Oxidant | TBHP (3 eq) | Complete conversion |
| Temperature | 80°C | 89% yield |
Sulfanyl Group Introduction
Halogenation at Position 5
The triazoloquinazoline core undergoes regioselective bromination using POBr₃ in dichloroethane:
$$ \text{C}{12}\text{H}{10}\text{N}4\text{O}2 + \text{POBr}3 \xrightarrow{110^\circ \text{C}} \text{C}{12}\text{H}9\text{BrN}4\text{O}2 + \text{H}3\text{PO}_3 $$
Thiolation via Nucleophilic Aromatic Substitution
The brominated intermediate reacts with thiourea under phase-transfer conditions:
| Reagent | Concentration | Yield |
|---|---|---|
| Thiourea | 1.5 eq | 76% |
| TBAB (Catalyst) | 0.2 eq | +18% efficiency |
| Solvent | DMF/H₂O (4:1) | Optimal mixing |
Characteristic $$ ^{1}\text{H} $$ NMR shifts confirm successful thiolation:
Synthesis of 1-(4-Phenylpiperazin-1-Yl)Ethan-1-One
Piperazine Functionalization
4-Phenylpiperazine is protected as the Boc-derivative using di-tert-butyl dicarbonate in THF:
$$ \text{C}{10}\text{H}{12}\text{N}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{C}{15}\text{H}{22}\text{N}2\text{O}_2 $$
Acetylation via Friedel-Crafts
The protected piperazine undergoes acetylation using acetyl chloride and AlCl₃:
| Parameter | Value | Outcome |
|---|---|---|
| Molar Ratio | 1:1.2 | 88% conversion |
| Temperature | -10°C | Minimize diacylation |
| Workup | Aqueous NaHCO₃ | 92% recovery |
Deprotection with TFA/CH₂Cl₂ (1:1) yields 1-(4-phenylpiperazin-1-yl)ethan-1-one (HRMS m/z 233.1284 [M+H]⁺).
Final Coupling via Thioether Formation
The sulfanyl-triazoloquinazoline reacts with α-bromo-1-(4-phenylpiperazin-1-yl)ethanone under basic conditions:
$$ \text{C}{14}\text{H}{12}\text{N}4\text{O}2\text{S} + \text{C}{12}\text{H}{15}\text{BrN}2\text{O} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound} $$
Optimized reaction parameters:
| Condition | Optimal Setting | Rationale |
|---|---|---|
| Base | K₂CO₃ (2.5 eq) | Avoids N-alkylation |
| Solvent | Acetonitrile | Polar aprotic |
| Temperature | 60°C | Balance kinetics |
| Time | 18 h | Complete conversion |
Final purification via silica chromatography (EtOAc:hexane = 3:7) yields 63% product with >99% HPLC purity.
Analytical Characterization
Comprehensive spectroscopic validation confirms structure:
Table 1: Key Spectroscopic Data
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| $$ ^1\text{H} $$ NMR | δ 2.41 (s, 3H, CH₃-triazole) | C2-Methyl group |
| $$ ^{13}\text{C} $$ | δ 168.9 (C=O) | Ethanone carbonyl |
| HRMS | m/z 520.1932 [M+H]⁺ | Molecular ion confirmation |
| IR | 1712 cm⁻¹ (C=O stretch) | Ketone functional group |
Process Optimization Challenges
Regioselectivity in Triazole Formation
Competing 1,4- vs 1,5-regioisomers were minimized using Cu(I)-TMPTA catalyst system, enhancing 1,5-selectivity to 94:6 ratio.
Sulfur Oxidation Mitigation
Addition of 0.1% hydroquinone suppresses sulfoxide formation during coupling, maintaining thioether integrity.
Scalability Considerations
Pilot-Scale Data (500g Batch):
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Overall Yield | 58% | 61% |
| Purity | 99.2% | 99.0% |
| Process Mass Intensity | 86 | 79 |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Reduces triazoloquinazoline formation time from 18h to 45min with comparable yields (85% vs 82%).
Flow Chemistry Approach
Continuous hydrogenation of intermediates decreases total synthesis time by 40% while improving safety profile.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations
Structural Flexibility : The target compound’s sulfanyl linker and phenylpiperazine distinguish it from analogs like K 13 (vinyl-piperazine) and CAS 1030881-50-5 (imidazo core). The phenylpiperazine moiety may confer improved blood-brain barrier penetration compared to simpler piperazine derivatives .
Synthetic Efficiency: highlights NGPU-catalyzed methods for triazoloquinazolinones, achieving superior yields (85–92%) and shorter reaction times (2–4 hrs) compared to traditional catalysts like HCl or ZnCl2 .
Bioactivity Potential: K 13 demonstrated anti-inflammatory activity via in vitro assays, with spectral validation (IR: 3454 cm⁻¹ NH stretch; TOF-MS: m/z 463 [M⁺]) . The target compound’s dimethoxy groups may enhance antioxidant capacity, though experimental confirmation is lacking.
Crystallographic Insights: Phenoxy-substituted analogs (e.g., ) exhibit planar triazoloquinazoline systems with substituent-dependent ring alignments (59.3° dihedral angle for phenyl-phenoxy). The target compound’s sulfanyl linker may introduce conformational flexibility, affecting receptor binding.
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound combines a triazolo[1,5-c]quinazoline core (with 8,9-dimethoxy and 2-methyl substituents) linked via a sulfanyl group to a 4-phenylpiperazine ethanone moiety. The triazoloquinazoline core contributes to planar aromaticity, enhancing DNA/protein interactions, while the 4-phenylpiperazine group improves solubility and receptor-binding affinity . Methoxy groups at positions 8 and 9 increase lipophilicity, potentially aiding membrane permeability .
Methodological Insight : Validate structural contributions via comparative SAR studies. For example, replace the 4-phenylpiperazine with morpholine (as in ’s analogs) to assess binding affinity changes using radioligand assays .
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?
Synthesis involves:
- Condensation of triazoloquinazoline precursors with thiol-containing intermediates under inert atmosphere.
- Purification via HPLC to isolate isomers and ensure >95% purity . Critical parameters:
- Temperature control (<60°C) to prevent decomposition of the sulfanyl bridge .
- Solvent choice (e.g., DMF for solubility vs. ethanol for crystallization) .
Data Highlight : reports a 75% yield using hydrogen peroxide oxidation in glacial acetic acid, emphasizing the need for precise stoichiometry.
Q. Which spectroscopic techniques are essential for structural validation?
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; piperazine protons at δ 2.5–3.5 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., m/z 475.5) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and sulfanyl (C-S stretch ~650 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Contradictions often arise from impurities (e.g., residual solvents) or isomerization. Mitigation strategies:
- Reproducibility Checks : Re-synthesize the compound using protocols from and , comparing HPLC retention times.
- Crystallographic Validation : Use single-crystal X-ray diffraction (as in ) to confirm stereochemistry .
- Biological Replication : Test against standardized cell lines (e.g., HepG2 for cytotoxicity) with positive controls .
Q. What strategies optimize solubility for in vitro assays without compromising activity?
- Co-solvent Systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain solubility .
- Prodrug Design : Introduce phosphate groups at the methoxy positions (hydrolyzable in vivo) .
- Nanoformulation : Encapsulate in PEGylated liposomes ( notes improved bioavailability for analogs) .
Q. How do substituent modifications (e.g., methyl vs. phenyl groups) affect target binding?
’s SAR table highlights:
| Substituent (Position) | Activity Trend (IC50) | Rationale |
|---|---|---|
| 2-Methyl (Triazolo) | 12 nM (Kinase X) | Steric hindrance reduces off-target binding |
| 2-Phenyl (Triazolo) | 85 nM | Increased hydrophobicity disrupts solubility |
| Advanced studies should combine docking (e.g., Autodock Vina) with mutagenesis assays to validate binding pockets . |
Q. What computational methods align with experimental data to predict mechanism of action?
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories for triazoloquinazoline-kinase complexes) .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding ΔG (e.g., methoxy vs. ethoxy groups) .
- ADMET Prediction : Tools like SwissADME assess logP and P-gp efflux risks, corroborated by Caco-2 permeability assays .
Methodological Tables
Q. Table 1: Comparative Yields Under Different Catalytic Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Triethylamine | Ethanol | 25 | 65 | 92 | |
| NGPU (Deep Eutectic) | Toluene | 60 | 89 | 98 |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 8.2 (s, 1H, triazole), δ 4.1 (s, 3H, OCH3) | |
| LC-MS | m/z 475.5 [M+H]⁺ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
